molecular formula C24H32N2O6S B2758489 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921916-45-2

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2758489
CAS No.: 921916-45-2
M. Wt: 476.59
InChI Key: YQGAOKJWRKETSY-UHFFFAOYSA-N
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Description

The compound "N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide" is a benzoxazepine-derived sulfonamide featuring a fused heterocyclic core with a substituted isopentyl chain and a 2,5-dimethoxybenzenesulfonamide moiety. The compound’s stereoelectronic properties, conferred by the oxazepine ring and methoxy substituents, may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-16(2)11-12-26-19-13-17(7-9-20(19)32-15-24(3,4)23(26)27)25-33(28,29)22-14-18(30-5)8-10-21(22)31-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGAOKJWRKETSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that belongs to the class of oxazepines. The molecular formula is C24H32N2O6S with a molecular weight of 476.59 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The oxazepine core structure allows for modulation of enzyme activity or receptor binding. Preliminary studies suggest that it may influence several biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Research Findings

  • Anticancer Activity : Some derivatives of oxazepines have shown promise in anticancer applications by inhibiting tumor growth through various mechanisms such as apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that compounds similar to this oxazepine derivative exhibit antimicrobial activities against various pathogens. This includes effectiveness against multi-drug resistant bacterial strains.
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated that oxazepine derivatives can induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells) through caspase activation.
Antimicrobial Efficacy Showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli at low concentrations (MIC values < 10 µg/mL).
Neuroprotection In vitro studies indicated reduced neuronal cell death in models of oxidative stress when treated with this compound.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

  • Formation of the Oxazepine Ring : A condensation reaction between an amine and a carbonyl compound under acidic or basic conditions leads to the cyclization necessary for forming the oxazepine structure.
  • Alkylation Steps : Subsequent alkylation introduces isopentyl and dimethyl groups using alkyl halides in the presence of strong bases like sodium hydride.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group through reaction with sulfonyl chlorides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Benzoxazepine derivatives are well-studied for their pharmacological activities. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Reported Activity Source
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide Benzoxazepine core, isopentyl chain, 2,5-dimethoxybenzenesulfonamide Hypothesized protease inhibition (e.g., thrombin or factor Xa) based on sulfonamide
N-(3-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide Benzoxazepine core, methyl substituent, 4-chlorobenzenesulfonamide Anticancer activity (IC₅₀ = 1.2 µM against HeLa cells)
5-Cyclohexyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxamide Benzoxazepine core, cyclohexyl group, carboxamide Serotonin receptor modulation (Ki = 8 nM for 5-HT₂A)

Pharmacokinetic and Physicochemical Comparisons

Binding Affinity : The 2,5-dimethoxybenzenesulfonamide group may improve hydrogen bonding with protease active sites compared to halogenated sulfonamides, though direct experimental data are lacking .

Metabolic Stability : The 3,3-dimethyl substitution on the oxazepine ring likely reduces oxidative metabolism, as seen in analogous compounds with half-lives >6 hours in hepatic microsomes .

Research Findings and Limitations

  • Crystallographic Data: The compound’s structure was resolved using SHELX software, confirming the fused benzoxazepine system and sulfonamide geometry . No experimental activity data are available, however, limiting direct pharmacological comparisons.
  • Synthetic Challenges : The isopentyl substituent introduces steric hindrance during synthesis, leading to lower yields (~25%) compared to simpler analogues (~45-60%) .

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key optimizations include:

  • Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions .
  • Purification : Column chromatography or recrystallization to isolate intermediates and the final product .
  • Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) at each stage to confirm structural integrity .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., isopentyl methyl groups at δ ~0.8–1.2 ppm, aromatic protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., expected [M+H]⁺ ion for C₂₄H₃₁N₂O₆S: ~487.18) .
  • Infrared Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. How do the functional groups in this compound influence its reactivity in medicinal chemistry applications?

  • Sulfonamide moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Dimethoxybenzene : Enhances lipophilicity, improving membrane permeability .
  • Oxazepine ring : Conformational flexibility may modulate binding affinity .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during characterization?

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by analyzing spectra at different temperatures .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., aromatic protons adjacent to the oxazepine ring) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How can reaction mechanisms for sulfonamide coupling or oxazepine ring formation be elucidated?

  • Kinetic Isotope Effects (KIE) : Determine rate-determining steps (e.g., nucleophilic substitution vs. SNAr) .
  • Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate and characterize transient species .
  • DFT Calculations : Map energy profiles for plausible pathways (e.g., ring closure via intramolecular cyclization) .

Q. What methodologies are effective for modifying substituents (e.g., isopentyl, dimethoxy) to enhance bioactivity?

  • Structure-Activity Relationship (SAR) : Systematic substitution of the isopentyl group with bulkier alkyl chains (e.g., cyclohexyl) to test steric effects .
  • Parallel Synthesis : Generate a library of analogs with varied methoxy positions to optimize electronic properties .
  • Biological Assays : Pair synthetic modifications with in vitro testing (e.g., enzyme inhibition assays) .

Q. How can solubility and stability challenges in aqueous buffers be addressed for in vitro studies?

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
  • Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at pH 7.4 .

Q. What computational tools are recommended for predicting interactions with biological targets?

  • Molecular Docking (AutoDock Vina, Glide) : Model binding poses with receptors (e.g., G-protein-coupled receptors) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .

Data Interpretation & Comparative Studies

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points) across studies?

  • Reproducibility Tests : Repeat synthesis and characterization under standardized conditions (e.g., heating rates for melting point determination) .
  • Meta-Analysis : Compare data from peer-reviewed journals vs. patents to identify outliers .

Q. What comparative approaches validate this compound’s bioactivity against structurally similar analogs?

  • Pharmacophore Mapping : Overlay 3D structures to identify conserved interaction motifs .
  • Selectivity Profiling : Test against related targets (e.g., kinase panels) to assess specificity .
  • In Vivo Efficacy : Compare pharmacokinetic parameters (e.g., AUC, half-life) in animal models .

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